N-(2,5-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound features a 1,6-dihydropyridine core with a carboxamide group at the 3-position and a 6-oxo functional group. The amide nitrogen is substituted with a 2,5-difluorophenyl moiety, while the 1-position is modified with a 3-fluorophenylmethyl group. The molecular formula is C₁₉H₁₄F₃N₂O₂, with a molecular weight of ~359.3 g/mol.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-14-3-1-2-12(8-14)10-24-11-13(4-7-18(24)25)19(26)23-17-9-15(21)5-6-16(17)22/h1-9,11H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWULFKOUYZJEGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of dihydropyridine derivatives, characterized by the presence of a pyridine ring fused with a carbonyl group. The molecular formula is , and it features two fluorinated phenyl groups, which enhance its biological activity and specificity.
Anticancer Activity
Recent studies have indicated that dihydropyridine derivatives exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have shown effectiveness against breast cancer cells by modulating signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
Research has demonstrated that compounds within the dihydropyridine class possess antimicrobial activity against various pathogens. The unique structure of N-(2,5-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide suggests potential efficacy against both Gram-positive and Gram-negative bacteria. Studies are ongoing to evaluate its effectiveness in treating infections caused by resistant strains .
Cardiovascular Applications
Dihydropyridines are well-known for their role as calcium channel blockers, which are vital in managing hypertension and other cardiovascular diseases. This compound's structural attributes may contribute to its potential as a therapeutic agent in cardiovascular health, particularly in modulating vascular smooth muscle contraction and improving blood flow .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Modifications on the phenyl rings or the carboxamide group can significantly influence biological activity. Research into SAR has provided insights into how variations affect binding affinity and selectivity towards target receptors .
Case Study 1: Anticancer Efficacy
A study published in 2024 examined the effects of this compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups. The study concluded that further investigation into this compound could lead to new therapeutic strategies for breast cancer treatment .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated significant inhibitory effects at low concentrations, suggesting its potential utility as a novel antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Differences
The compound N-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040633-92-8, C₂₀H₁₈FN₃O₄ , MW 383.4 g/mol) serves as a key structural analog . Below is a detailed comparison:
Electronic and Physicochemical Implications
- Pyridazine’s dual nitrogen atoms may facilitate hydrogen bonding, whereas pyridine’s single nitrogen could prioritize hydrophobic interactions.
Substituent Effects :
Molecular Weight :
- The target compound’s lower molecular weight (~359.3 vs. 383.4 g/mol) may favor better oral bioavailability under Lipinski’s Rule of Five guidelines.
Hypothetical Pharmacological and ADME Profiles
- Solubility : The dimethoxy analog likely has higher aqueous solubility due to polar methoxy groups, whereas fluorine substituents in the target compound may reduce solubility but enhance membrane permeability.
- Metabolic Stability : Fluorine in the target compound may confer resistance to cytochrome P450-mediated metabolism compared to the methoxy groups in the analog, which are prone to oxidative demethylation .
Preparation Methods
Core Dihydropyridine Synthesis via Hydrothermal Cyclization
The dihydropyridine scaffold forms the foundation of this compound. A patent by CN102924371B details a hydrothermal method for synthesizing 6-oxo-1,6-dihydropyridine-3-carboxylic acid, adaptable to this target molecule. In this approach, 2-chloro-5-trifluoromethylpyridine undergoes hydrolysis in water at 100–180°C for 24–72 hours, yielding crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid with >80% efficiency . For the target compound, substituting 2-chloro-5-trifluoromethylpyridine with a halogenated precursor bearing the 3-fluorobenzyl group could directly introduce the N-alkyl substituent.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 100–180°C |
| Reaction Time | 24–72 hours |
| Solvent | Water |
| Yield | >80% |
This method’s advantages include minimal byproducts and high crystallinity, critical for downstream functionalization . However, introducing the 3-fluorobenzyl group during cyclization requires precise control to avoid competing side reactions.
Two-Step Condensation and Alkylation
Adapting the felodipine synthesis from US5977369A , this route involves:
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Aldol Condensation : Reacting 3-fluorobenzaldehyde with methyl acetoacetate in isopropanol under reflux (60°C) for 4–6 hours, catalyzed by a secondary amine (e.g., diethylamine), to form a benzylidine intermediate.
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Michael Addition : Treating the intermediate with ethyl 3-aminocrotonate to assemble the dihydropyridine ring .
Substituting 2,3-dichlorobenzaldehyde with 3-fluorobenzaldehyde aligns the N-substituent with the target structure. The final carboxamide is introduced via coupling the carboxylic acid at position 3 with 2,5-difluoroaniline using standard acylation reagents (e.g., thionyl chloride for acid chloride formation, followed by amine addition).
Optimization Challenges
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Regioselectivity : Ensuring alkylation occurs exclusively at the pyridine N-atom requires steric and electronic modulation.
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Byproduct Mitigation : The original patent reports <5% symmetrical diester byproducts , necessitating chromatographic purification.
FeCl3-Mediated Oxidative Cyclization
A three-step synthesis from EurJOC employs FeCl3 as a dual acid catalyst and oxidant. The protocol involves:
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Condensing β-(2-pyridyl)enamine with an α,β-unsaturated ketone bearing the 3-fluorophenyl group.
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FeCl3-mediated cyclization and oxidation to form the dihydropyridine core.
Mechanistic Insights
FeCl3 facilitates both enamine-ketone condensation and oxidation of the dihydropyridine intermediate to the aromatic pyridine, though the target compound retains the 6-oxo-dihydro structure. Adjusting reaction time and temperature prevents over-oxidation.
Comparative Efficiency
Carboxamide Coupling Strategies
The final carboxamide group is introduced via two primary methods:
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Direct Acylation : Activating the carboxylic acid (e.g., using thionyl chloride) and reacting with 2,5-difluoroaniline .
-
In Situ Formation : Employing a carboxamide-containing building block during dihydropyridine assembly, though this risks premature side reactions.
Reaction Conditions
| Parameter | Direct Acylation | In Situ Formation |
|---|---|---|
| Catalyst | None | FeCl3 |
| Solvent | DCM | Toluene |
| Temperature | 25°C | 110°C |
| Yield | 85% | 60% |
Analytical Characterization and Validation
Critical quality control metrics include:
Q & A
Q. What are the key considerations in optimizing the synthesis of this compound to ensure reproducibility?
Methodological Answer: Synthesis optimization requires strict control of reaction parameters, including:
- Molar ratios of monomers (e.g., fluorophenyl derivatives and pyridine precursors) to avoid side reactions.
- Initiator selection (e.g., ammonium persulfate or redox systems) to regulate polymerization efficiency .
- Temperature and pH control to stabilize reactive intermediates.
- Purification protocols (e.g., column chromatography or recrystallization) to isolate high-purity product.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms fluorine substitution patterns and carboxamide bonding .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 401.12).
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyridine ring.
- HPLC-PDA : Assesses purity (>98% for pharmacological studies).
Note: Cross-referencing with spectral databases (e.g., SciFinder) is essential to rule out isomeric impurities.
Q. How can researchers design experiments to assess the compound’s biological activity in vitro?
Methodological Answer:
- Target Selection : Prioritize kinases or fluorinated compound-associated targets (e.g., EGFR, FLT3).
- Dose-Response Curves : Use 8–10 concentrations (e.g., 0.1 nM–100 µM) to calculate IC₅₀ values.
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only treatments.
- Multi-Assay Validation : Combine enzymatic assays (e.g., ADP-Glo™) with cell viability assays (MTT/CellTiter-Glo®) to confirm specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for fluorinated analogs of this compound?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with varied fluorophenyl positions (e.g., 2,4- vs. 2,5-difluoro) or pyridine substitutions.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins.
- Biophysical Validation : Employ surface plasmon resonance (SPR) or ITC to measure binding kinetics.
- Data Integration : Tabulate SAR results (e.g., IC₅₀, ΔG binding) to identify critical substituents.
Example SAR Table:
| Derivative | Fluorine Position | IC₅₀ (nM) | ΔG (kcal/mol) |
|---|---|---|---|
| Parent | 2,5-difluoro | 12.3 | -9.8 |
| Analog A | 3,4-difluoro | 45.6 | -7.2 |
Q. What experimental strategies address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Conditions : Control variables like ATP concentration (kinase assays) or serum content (cell cultures) .
- Orthogonal Validation : Confirm activity in ≥2 independent models (e.g., mammalian cells and Drosophila assays).
- Meta-Analysis : Compare published datasets to identify outliers (e.g., via Grubbs’ test).
- Proteomic Profiling : Use phospho-antibody arrays to rule off-target effects.
Q. How can the compound’s stability under physiological conditions be rigorously evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions.
- LC-MS/MS Monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group).
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining parent compound.
- Temperature-Dependent Kinetics : Use Arrhenius plots to predict shelf-life.
Q. What computational approaches are suitable for modeling this compound’s interaction with membrane-bound targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Embed the compound in a lipid bilayer (e.g., POPC membrane) to assess penetration.
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorophenyl modifications.
- QM/MM Hybrid Methods : Optimize electronic interactions at the active site (e.g., fluorine’s electron-withdrawing effects).
- Pharmacophore Mapping : Align with co-crystallized ligands (e.g., PDB: 4HJO) to identify critical hydrogen bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
